

# literature review on dibenzoate esters in polymer science

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## Dibenzoate Esters in Polymer Science: A Technical Review

### Introduction

Plasticizers are additives incorporated into polymeric materials to enhance their flexibility, processability, and durability.[1][2] They function by embedding themselves between polymer chains, which increases intermolecular spacing and allows the chains to move more freely.[3][4] This leads to a reduction in the material's glass transition temperature (T<sub>g</sub>), transitioning it from a rigid, often brittle state to a more pliable and resilient one.[1][5] For decades, phthalate esters were the dominant class of plasticizers, particularly in polyvinyl chloride (PVC) applications. However, growing health and environmental concerns have driven the search for safer alternatives.[6][7]

Dibenzoate esters have emerged as a leading class of non-phthalate plasticizers, offering a compelling combination of high performance, compatibility with a wide range of polymers, and a more favorable safety profile.[7][8] These highly solvating monomeric plasticizers have a proven track record of over 40 years in demanding applications, including adhesives, sealants, caulks, coatings, and PVC formulations.[7][8][9] They are known to decrease processing times and lower processing temperatures, offering both performance and efficiency benefits.[8] This guide provides an in-depth technical review of the core aspects of dibenzoate esters in polymer science, focusing on their mechanism, effects on polymer properties, synthesis, and evaluation methods.

## Common Dibenzoate Esters in Polymer Science

The versatility of dibenzoate plasticizers stems from the variety of glycols that can be used in their synthesis, allowing for the fine-tuning of properties such as solvency, compatibility, and low-temperature performance. The most historically significant dibenzoates are diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). Blends of these two are commonly used to optimize performance and handling properties, as DEGDB is a solid at room temperature.[10] More recently, new blends, including triblends that incorporate 1,2-propylene glycol dibenzoate, have been developed to offer enhanced performance characteristics like improved gelation and fusion in PVC plastisols.[9]

Specialty dibenzoates are also available for specific applications, including:

- Neopentyl Glycol Dibenzoate (NPG Dibenzoate): Offers excellent UV stability and low volatility.[11]
- 1,4-Butanediol Dibenzoate (1,4-BDB): Can act as a reversible, heat-activated plasticizer.[12]
- Linear Alkyl Diol Dibenzoates: A newer class of potentially "green" plasticizers, such as 1,3-propanediol dibenzoate (1,3-PrDB), 1,5-pentanediol dibenzoate (1,5-PDB), and 1,6-hexanediol dibenzoate (1,6-HDB), which have shown performance comparable to or exceeding traditional plasticizers in PVC.[12]

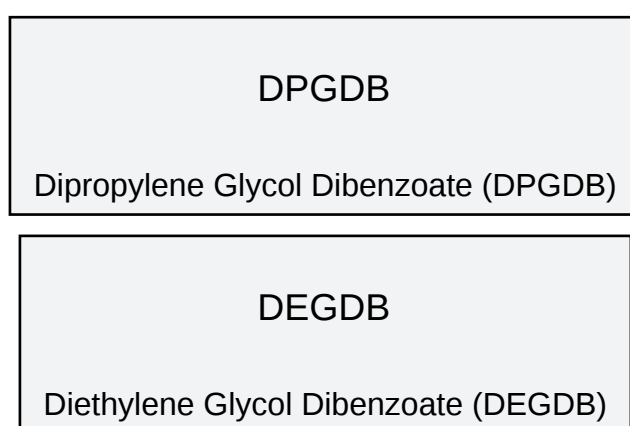


Figure 1. Common Dibenzoate Ester Structures

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## Mechanism of Action

The primary function of a plasticizer is to increase the free volume within a polymer matrix. Dibenzoate ester molecules, which are smaller than the polymer chains, intersperse themselves between the macromolecules. This separates the polymer chains, weakening the intermolecular van der Waals forces that hold them rigidly in place.<sup>[13]</sup> The increased spacing and reduced intermolecular attraction lower the energy required for segmental motion, allowing the polymer chains to slide past one another more easily.<sup>[13]</sup>

This molecular-level change manifests as a decrease in the material's glass transition temperature ( $T_g$ ). Below its  $T_g$ , a polymer is hard and glassy; above it, the polymer is in a softer, rubbery state.<sup>[5]</sup> By lowering the  $T_g$ , dibenzoates effectively increase the flexibility and reduce the brittleness of the polymer at its service temperature.<sup>[13]</sup> The high solvating nature of dibenzoates means they are highly compatible with polar polymers like PVC and acrylics, leading to efficient plasticization.<sup>[8]</sup>



Figure 2. Mechanism of Plasticization

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Figure 2. Mechanism of Plasticization

## Performance Data and Effects on Polymer Properties

Dibenzoate plasticizers impact a range of critical performance metrics, including thermal, mechanical, and rheological properties. Their effectiveness varies depending on the specific dibenzoate, its concentration, and the host polymer.

### Polyvinyl Chloride (PVC)

Dibenzoates are highly effective plasticizers for PVC, often serving as a direct replacement for phthalates like di(2-ethylhexyl) phthalate (DEHP).[12] A study comparing several linear alkyl diol dibenzoates to DEHP in a 40 parts per hundred resin (phr) PVC formulation yielded significant quantitative data, demonstrating their viability.[12] The results showed that 1,3-propanediol (C3), 1,5-pentanediol (C5), and 1,6-hexanediol (C6) dibenzoates performed as well as or better than DEHP in key mechanical tests.[12]

Property	Unplasticized PVC	PVC + 40 phr DEHP	PVC + 40 phr 1,3-PrDB	PVC + 40 phr 1,5-PDB	PVC + 40 phr 1,6-HDB
Glass Transition Temp. (T <sub>g</sub> ), °C	~85	-3.5	-5.4	-1.5	2.9
Elongation at Break (%)	<10	370 ± 11	374 ± 13	400 ± 11	363 ± 13
Maximum Stress (MPa)	~50	18.9 ± 0.4	19.3 ± 0.6	19.1 ± 0.4	19.4 ± 0.4
Surface Hardness (GPa)	N/A	0.046 ± 0.002	0.045 ± 0.001	0.045 ± 0.002	0.038 ± 0.001

Table 1:  
Quantitative comparison of dibenzoate plasticizers and DEHP in PVC at 40 phr concentration . Data sourced from Erythropel et al. (2018).[\[12\]](#)

## Adhesives and Sealants

Dibenzoates are widely used in waterborne adhesives, particularly those based on polyvinyl acetate (PVAc) and acrylic emulsions, as well as in caulks and sealants.[\[7\]](#)[\[8\]](#) In these systems, they improve performance in several ways.

Property Affected	Effect of Dibenzoate Addition	Application Benefit
Glass Transition Temp. (Tg)	Reduces Tg of the polymer base. <a href="#">[2]</a>	Increases flexibility, prevents cracking in cold environments. <a href="#">[1]</a>
Tack	Increases loop tack, rolling ball tack, and quick stick.	Improves the immediate bond formation of pressure-sensitive adhesives (PSAs).
Peel Strength	Generally increases peel adhesion. <a href="#">[2]</a>	Enhances the bond strength and durability of the adhesive.
Viscosity	Can increase the viscosity of waterborne adhesive formulations. <a href="#">[2]</a>	Can be an indicator of good plasticizer compatibility in the system.
Wetting	Improves the wetting of the adhesive on the substrate.	Promotes better surface contact and stronger adhesion.
Holding Power (Shear)	Tends to reduce the holding power of PSAs. <a href="#">[2]</a>	A critical trade-off to consider in formulations requiring high shear resistance.

Table 2: Summary of performance effects of dibenzoate plasticizers in adhesive and sealant applications.[\[2\]](#)

## Experimental Protocols

### Synthesis of Dibenzoate Esters

The industrial synthesis of dibenzoate esters is typically achieved through one of two primary methods:

- **Direct Esterification:** This is the most common method, involving the reaction of a diol (e.g., diethylene glycol) with two equivalents of benzoic acid at elevated temperatures (170-

250°C).[14] The reaction is an equilibrium process, so water, a byproduct, must be continuously removed to drive the reaction to completion.[12] This is often accomplished using azeotropic distillation or by applying a vacuum. An organometallic catalyst, such as zirconium carbonate or a tin-based catalyst, is typically employed to increase the reaction rate.[14]

- **Transesterification:** This method involves reacting a diol with a benzoate ester of a more volatile alcohol, such as methyl benzoate or butyl benzoate.[11] An alkali or alkaline earth metal catalyst (e.g., calcium oxide) is often used.[11] The more volatile alcohol (e.g., methanol) is distilled off to shift the equilibrium towards the formation of the desired glycol dibenzoate.

## Evaluation of Plasticizer Performance

A standardized workflow is used to characterize and quantify the performance of a new plasticizer in a polymer system.

- **Formulation and Compounding:** The plasticizer is blended with the polymer resin and other necessary additives (stabilizers, fillers, etc.) at a specified concentration (e.g., 40 phr). For thermoplastics like PVC, this is done using a two-roll mill or an extruder to ensure homogeneous mixing.[1] For liquid systems like adhesives, the components are mixed in a vessel.
- **Sample Preparation:** The compounded material is then processed into a form suitable for testing, such as pressed films, extruded profiles, or cast adhesive layers.[11]
- **Thermal Analysis:** The effect on the glass transition temperature ( $T_g$ ) is a primary indicator of plasticizer efficiency. This is most commonly measured using:
  - **Differential Scanning Calorimetry (DSC):** Detects the change in heat flow as the polymer goes through its glass transition.[12]
  - **Dynamic Mechanical Analysis (DMA):** Measures the change in viscoelastic properties (storage modulus and loss modulus) as a function of temperature.[15]
- **Mechanical Testing:** Standardized tests are performed to quantify changes in physical properties:

- Tensile Testing (ASTM D412/D882): Measures tensile strength, elongation at break, and modulus of elasticity.[7][13]
- Hardness Testing (ASTM D2240): Measures the surface hardness, typically on the Shore A or D scale.
- Adhesive Testing (PSTC/ASTM methods): For PSAs, tests for peel adhesion, tack, and shear strength are conducted.[7]
- Migration and Extraction Resistance: Tests are performed to measure the permanence of the plasticizer. This can involve exposing the plasticized polymer to solvents (e.g., soapy water, oils) or elevated temperatures and then measuring the weight loss.[3][8] The amount of extracted plasticizer can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[14]

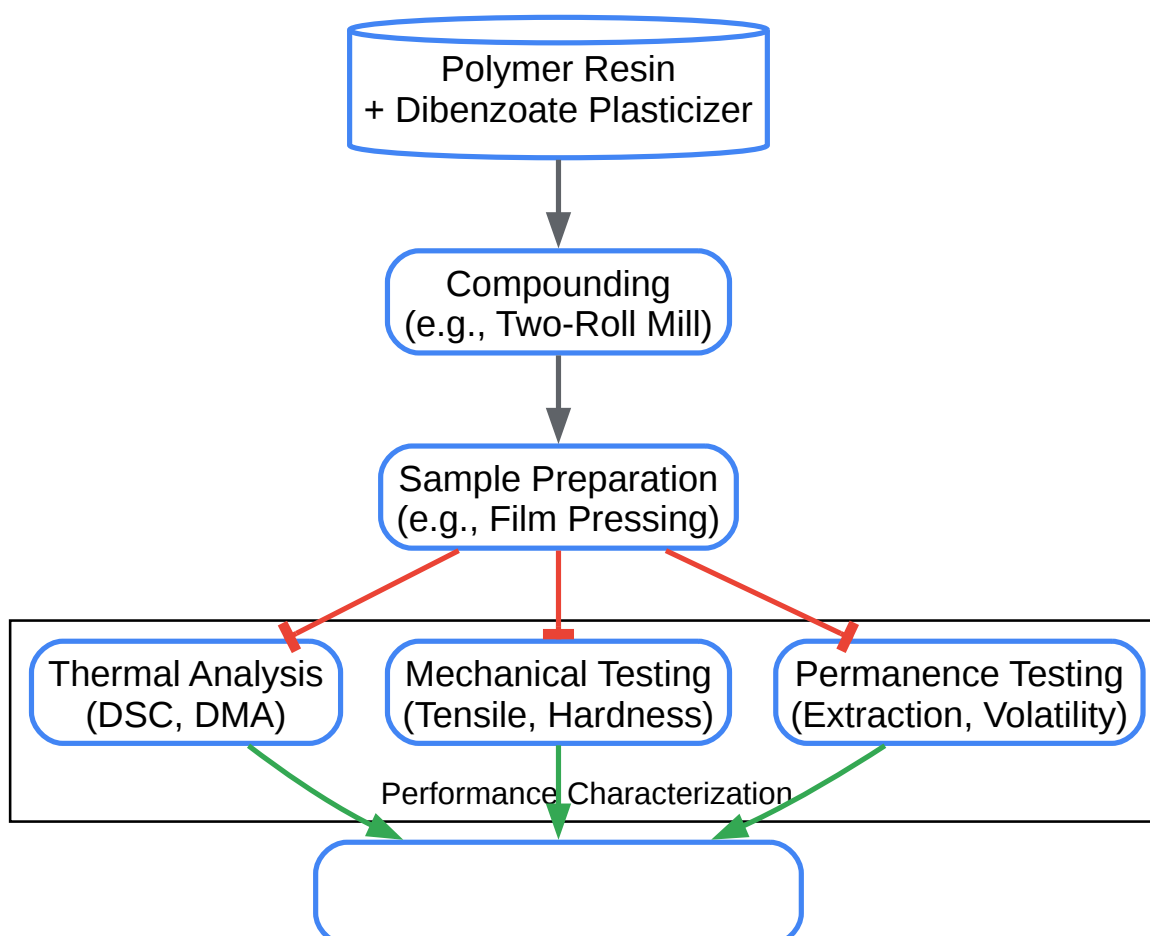


Figure 3. Experimental Workflow for Plasticizer Evaluation

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